molecular formula C20H32O3 B1256548 Kauran-18-oic acid, 16-hydroxy-, (4alpha)-

Kauran-18-oic acid, 16-hydroxy-, (4alpha)-

Cat. No.: B1256548
M. Wt: 320.5 g/mol
InChI Key: XJSSRXITQUJZLO-IVJAHPGJSA-N
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Description

. This compound is part of the kaurane family of diterpenoids, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 16-Hydroxykauran-18-oic acid involves several steps. One common method includes the oxidation of kaur-16-en-18-oic acid using reagents such as potassium permanganate or osmium tetroxide . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . This method allows for the large-scale production of 16-Hydroxykauran-18-oic acid, making it more accessible for various applications.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13R,14R)-14-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O3/c1-17-8-4-9-18(2,16(21)22)14(17)7-10-20-11-13(5-6-15(17)20)19(3,23)12-20/h13-15,23H,4-12H2,1-3H3,(H,21,22)/t13-,14+,15+,17-,18-,19-,20+/m1/s1

InChI Key

XJSSRXITQUJZLO-IVJAHPGJSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(C)O)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
Reactant of Route 2
Reactant of Route 2
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
Reactant of Route 3
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
Reactant of Route 4
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
Reactant of Route 5
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-
Reactant of Route 6
Kauran-18-oic acid, 16-hydroxy-, (4alpha)-

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